molecular formula C8H13N3 B13236397 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole

4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole

Cat. No.: B13236397
M. Wt: 151.21 g/mol
InChI Key: KPQKXHASFXHNRA-UHFFFAOYSA-N
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Description

4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The pyrazole ring is known for its role in pharmaceuticals, while the pyrrolidine ring is a common scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole typically involves the reaction of pyrazole derivatives with pyrrolidine. One common method is the alkylation of pyrazole with a pyrrolidine derivative under basic conditions. The reaction can be carried out using sodium hydride as a base and dimethylformamide as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, pyrazolines, and various substituted pyrazoles .

Scientific Research Applications

4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole is unique due to the combination of the pyrazole and pyrrolidine rings, which provides a distinct set of chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and other applications .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-(pyrrolidin-2-ylmethyl)-1H-pyrazole

InChI

InChI=1S/C8H13N3/c1-2-8(9-3-1)4-7-5-10-11-6-7/h5-6,8-9H,1-4H2,(H,10,11)

InChI Key

KPQKXHASFXHNRA-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CNN=C2

Origin of Product

United States

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